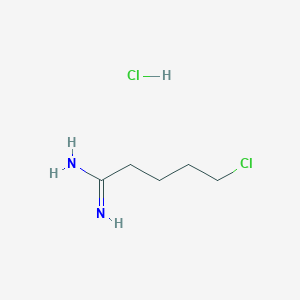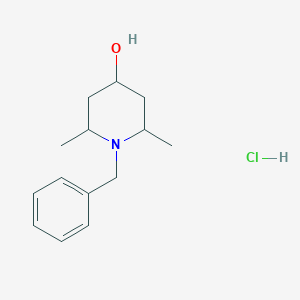
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride (2-TFPAH) is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. 2-TFPAH is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. It is also known to be a potent inhibitor of protein kinases and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. It has been used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. It has also been used to study the role of gene expression in various processes. Additionally, it has been used as a tool to study the effects of environmental toxins on the body.
Mechanism of Action
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is known to modulate a variety of biochemical and physiological activities. It is known to act as a potent inhibitor of protein kinases, which are enzymes that are involved in a variety of cellular processes. It is also known to inhibit the activity of certain enzymes and to modulate gene expression. Additionally, it has been shown to inhibit the proliferation of certain cells.
Biochemical and Physiological Effects
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit the proliferation of certain cells. Additionally, it has been shown to modulate the activity of certain hormones and to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. Additionally, it is relatively easy to synthesize and can be used to produce high yields of the compound. However, the use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments also has some limitations. It is a synthetic compound, so there is a potential for unexpected side effects. Additionally, it is a highly potent compound and can be toxic if used in excessive amounts.
Future Directions
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in scientific research has many potential applications. It could be used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. Additionally, it could be used to study the role of gene expression in various processes. Additionally, it could be used to study the effects of environmental toxins on the body. Additionally, it could be used to study the effects of certain hormones and neurotransmitters on the body. Finally, it could be used to study the effects of certain drugs on the body.
Synthesis Methods
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 2-trifluoromethyl-phenol with acetic anhydride to form 2-trifluoromethyl-phenyl-acetamidine. This intermediate is then reacted with hydrochloric acid to form 2-(2-trifluoromethyl-phenyl)-acetamidine hydrochloride. This method is simple and efficient and can be used to produce high yields of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride.
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWQLJWKKCYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)




